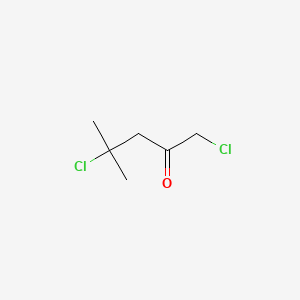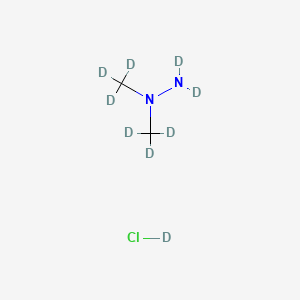
1,1-Dimethylhydrazine-d8 dcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylhydrazine-d8 dcl is a deuterated form of 1,1-Dimethylhydrazine, a compound widely used in various scientific and industrial applications. The deuterium labeling (d8) makes it particularly useful in research involving isotopic labeling and tracing. This compound is known for its high chemical purity and stability, making it a valuable tool in analytical and synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dimethylhydrazine-d8 dcl can be synthesized through the reaction of deuterated dimethylamine with deuterated chloramine. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves the following steps:
Preparation of Deuterated Dimethylamine: Deuterated dimethylamine is synthesized by reacting deuterated methanol with ammonia in the presence of a catalyst.
Reaction with Deuterated Chloramine: The deuterated dimethylamine is then reacted with deuterated chloramine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the high purity and isotopic labeling of the final product. The use of advanced reactors and purification techniques is essential to achieve the desired chemical purity and isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethylhydrazine-d8 dcl undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form nitrogen-containing compounds.
Reduction: Can be reduced to form simpler hydrazine derivatives.
Substitution: Participates in nucleophilic substitution reactions, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, fuming nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Nitrosodimethylamine, formaldehyde dimethylhydrazone.
Reduction: Methylhydrazine, hydrazine.
Substitution: Various alkyl and acyl derivatives.
Aplicaciones Científicas De Investigación
1,1-Dimethylhydrazine-d8 dcl is used in a wide range of scientific research applications:
Chemistry: Used as a reagent in synthetic chemistry for the preparation of deuterated compounds.
Biology: Employed in studies involving isotopic labeling to trace metabolic pathways.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of stable isotope-labeled standards for analytical chemistry.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylhydrazine-d8 dcl involves its interaction with various molecular targets and pathways:
Oxidative Stress: The compound induces oxidative stress by generating reactive oxygen species, leading to cellular damage.
DNA Damage: It can cause DNA damage through the formation of reactive intermediates, leading to mutations and cell death.
Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways, affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethylhydrazine: The non-deuterated form, widely used as a rocket propellant.
Methylhydrazine: A simpler hydrazine derivative with similar chemical properties.
Hydrazine: The parent compound, used in various industrial applications.
Uniqueness
1,1-Dimethylhydrazine-d8 dcl is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracing in isotopic studies, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C2H9ClN2 |
|---|---|
Peso molecular |
105.61 g/mol |
Nombre IUPAC |
(2H)chlorane;1,1-dideuterio-2,2-bis(trideuteriomethyl)hydrazine |
InChI |
InChI=1S/C2H8N2.ClH/c1-4(2)3;/h3H2,1-2H3;1H/i1D3,2D3;/hD3 |
Clave InChI |
VFQADAFGYKTPSH-RAJXCQGESA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])N([2H])[2H].[2H]Cl |
SMILES canónico |
CN(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




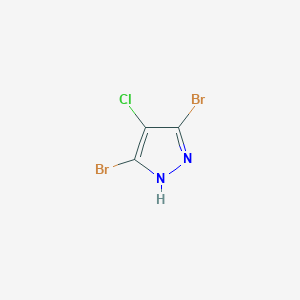


![4-methyl-2-[(E)-(2-oxooxolan-3-ylidene)methoxy]-2H-furan-5-one](/img/structure/B13446236.png)

![N-[6-(aminomethyl)pyridin-2-yl]propanamide dihydrochloride](/img/structure/B13446244.png)
![(2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13446253.png)
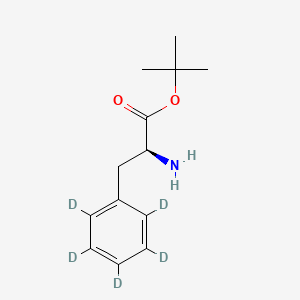
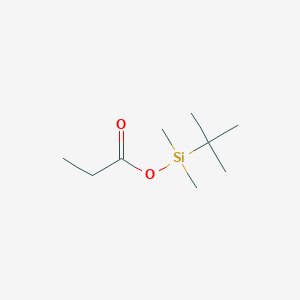
![2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid](/img/structure/B13446291.png)

